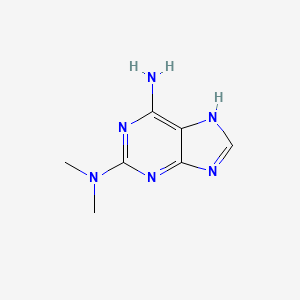

Purine, 6-amino-2-dimethylamino-

Description

Historical Context of Research on 6-DMAP

The scientific journey of 6-DMAP began with its identification in biological systems. An early mention of N6,N6-dimethyladenine appeared in a 1968 study concerning methylated bases in the ribosomal ribonucleic acid (rRNA) of HeLa cells. nih.govnih.gov However, its prominence in the scientific community grew substantially in the late 1980s and early 1990s with the discovery of its function as a protein kinase inhibitor. nih.gov This pivotal finding opened the door to its widespread use in cell biology, particularly in studies of oocyte maturation and cell cycle control. Researchers found that 6-DMAP could influence critical cellular processes by preventing the phosphorylation of key regulatory proteins, thereby allowing for the detailed investigation of these pathways.

Natural Occurrence and Biosynthetic Context of 6-DMAP

Purine (B94841), 6-amino-2-dimethylamino- is not merely a synthetic laboratory reagent; it is also a naturally occurring compound. It was identified as a product of the bacterium Streptomyces alboniger. tandfonline.comresearchgate.net In this microorganism, 6-DMAP is a part of the puromycin (B1679871) biosynthesis pathway. tandfonline.com Puromycin is an aminonucleoside antibiotic, and O-demethylpuromycin O-methyltransferase is a key enzyme in its synthesis. tandfonline.com

The biosynthesis of purines is a highly conserved and essential process in most living organisms. nih.govmdpi.comresearchgate.net The general de novo purine biosynthesis pathway starts with phosphoribosyl pyrophosphate (PRPP) and culminates in the formation of inosine (B1671953) monophosphate (IMP). nih.govnih.gov IMP then serves as a precursor for the synthesis of adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). nih.gov The formation of modified purines like 6-DMAP involves further enzymatic modifications of the basic purine structure. In bacteria, the biosynthesis of such modified purines is a tightly regulated process. While the general purine biosynthetic pathway is well-understood, the specific enzymatic steps leading to the dimethylation of the amino group at the 6th position of the purine ring to form 6-DMAP in organisms like Streptomyces alboniger are a subject of more specialized research.

Overview of Principal Academic Research Domains for 6-DMAP and its Derivatives

The unique biological activity of 6-DMAP has led to its application in several key areas of academic research. These domains primarily leverage its ability to inhibit protein kinases and influence cell cycle progression.

Oocyte Activation and Reproductive Biotechnology: One of the most significant applications of 6-DMAP is in the artificial activation of oocytes for parthenogenesis (development without fertilization) and in somatic cell nuclear transfer (cloning). nih.govresearchgate.netnih.govmdpi.combham.ac.ukmdpi.com It is often used in combination with a calcium ionophore. The ionophore provides the initial calcium signal that mimics fertilization, while 6-DMAP, by inhibiting protein kinases such as Maturation Promoting Factor (MPF), helps to maintain the oocyte in an interphase-like state, allowing for pronuclear formation and further development. nih.govresearchgate.netdntb.gov.ua The efficiency of this process can be influenced by the concentration and duration of 6-DMAP treatment, as well as the species being studied. nih.govnih.govmdpi.combham.ac.uk

Table 1: Efficacy of 6-DMAP in Oocyte Activation in Various Species

| Species | Treatment Conditions | Activation Rate (%) | Reference |

|---|---|---|---|

| Goat | 0.625-20 µM ionomycin (B1663694) for 1 min followed by 2 mM 6-DMAP for 6 hr | 87-95 | nih.govmsu.edu |

| Canine | 10 µM calcium ionophore for 4 min followed by 1.9 mM 6-DMAP for 2 hr | 90 (BrdU incorporation at 2 hpa) | mdpi.combham.ac.ukresearchgate.net |

| Canine | 10 µM calcium ionophore for 4 min followed by 1.9 mM 6-DMAP for 4 hr | 77.7 (BrdU incorporation at 2 hpa) | mdpi.combham.ac.ukresearchgate.net |

| Mouse | 8% Ethanol (B145695) followed by 2 mM 6-DMAP for 4 hr | 77.07 (cleavage rate) | nih.gov |

| Mouse | Calcium ionophore (A23187) followed by 6-DMAP | 79.48 (activation rate) | nih.gov |

| Golden Hamster | 2 mM 6-DMAP for 4 hr | 46.82 (cleavage rate) | mdpi.com |

| Golden Hamster | 300 V/mm electrical pulse followed by 2 mM 6-DMAP for 2-4 hr | >90 (cleavage rate) | mdpi.com |

Cell Cycle Regulation Studies: As a protein kinase inhibitor, 6-DMAP is a valuable tool for dissecting the molecular mechanisms that govern the cell cycle. bham.ac.uk By inhibiting cyclin-dependent kinases (CDKs) and other kinases, it can arrest cells at specific stages of the cell cycle, allowing researchers to study the events that trigger progression from one phase to the next. nih.gov For example, studies in sea urchin embryos have shown that 6-DMAP can shorten the M-phase of the cell cycle and affect the phosphorylation state of proteins involved in cytoskeletal organization. bham.ac.uk

Induction of Polyploidy in Aquaculture: In the field of aquaculture, 6-DMAP has been used to induce tetraploidy (a state of having four sets of chromosomes) in various aquatic species, such as Pacific oysters (Crassostrea gigas) and shrimp. researchgate.netnih.govnih.govacs.org Tetraploid organisms are often sterile and can exhibit faster growth rates. The induction of tetraploidy is typically achieved by treating fertilized eggs with 6-DMAP, which inhibits the first mitotic division. The success rate of this technique can vary depending on the species and the treatment protocol.

Table 2: Success Rates of 6-DMAP in Inducing Tetraploidy in Aquatic Species

| Species | Treatment Conditions | Tetraploidy Induction Rate (%) | Reference |

|---|---|---|---|

| Pacific oyster (Crassostrea gigas) | Not specified | 17.18 - 55.73 | researchgate.net |

| Pacific white shrimp (Litopenaeus vannamei) | 200 µM 6-DMAP for 8 min | 49.7 ± 4.5 | nih.gov |

Kinase Inhibition and Specificity: While 6-DMAP is known as a broad-spectrum protein kinase inhibitor, research has been conducted to understand its specificity towards different kinases. nih.govnih.govdntb.gov.ua Understanding which kinases are most potently inhibited by 6-DMAP is crucial for interpreting the results of experiments where it is used. The inhibitory concentration (IC50) of 6-DMAP can vary significantly for different kinases.

Synthesis and Application of Derivatives: The core structure of 6-DMAP has been used as a scaffold for the synthesis of various derivatives with novel properties and applications. nih.govmdpi.comresearchgate.netdntb.gov.uamsu.edunih.govacs.org A significant area of research is the development of chiral DMAP derivatives, which are used as catalysts in asymmetric synthesis to produce enantiomerically pure compounds. nih.govmdpi.comresearchgate.netmsu.eduresearchgate.net These catalysts have applications in the kinetic resolution of alcohols and in various carbon-carbon bond-forming reactions. nih.govmsu.eduresearchgate.net Other derivatives have been synthesized and evaluated for their biological activities, including potential antimicrobial and antioxidant properties. dntb.gov.uanih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-N,2-N-dimethyl-7H-purine-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N6/c1-13(2)7-11-5(8)4-6(12-7)10-3-9-4/h3H,1-2H3,(H3,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMIYNNVNJUDTED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=C2C(=N1)N=CN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40969420 | |

| Record name | N~2~,N~2~-Dimethyl-3H-purine-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40969420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5434-23-1 | |

| Record name | NSC15744 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15744 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N~2~,N~2~-Dimethyl-3H-purine-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40969420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-AMINO-2-(DIMETHYLAMINO)PURINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular Pharmacology of 6 Dmap: Protein Kinase Modulation

Inhibition of Serine/Threonine Protein Kinases by 6-DMAP

Purine (B94841), 6-amino-2-dimethylamino-, commonly known as 6-dimethylaminopurine (B21663) (6-DMAP), is a synthetic purine derivative recognized for its role as a protein kinase inhibitor. Specifically, it functions as a non-selective inhibitor of serine/threonine protein kinases, enzymes that play crucial roles in a vast array of cellular processes. This inhibitory action underlies its diverse biological effects, including the modulation of gene expression and the induction of apoptosis.

Characterization of Kinase Inhibition Profiles

6-DMAP exhibits a broad-spectrum inhibitory activity against various protein kinases. For instance, it has been shown to inhibit the phosphorylation of ribosomal protein S6 and the activation of the 70 kDa S6 kinase (p70S6k), which are typically stimulated by epidermal growth factor (EGF). However, its inhibitory action appears to be specific to certain kinases, as it does not inhibit the phosphorylation of MAP kinase in the same cellular context. This suggests a degree of selectivity in its kinase inhibition profile, a characteristic that is critical for its specific cellular effects. The compound's ability to inhibit germinal vesicle breakdown (GVBD) in oocytes is attributed to its capacity to block the initial burst of protein phosphorylation required for this process.

Interruption of Downstream Signal Transduction Pathways

The inhibition of serine/threonine kinases by 6-DMAP leads to the interruption of several downstream signal transduction pathways. By blocking the activity of upstream kinases, 6-DMAP effectively prevents the phosphorylation and subsequent activation of downstream effector proteins. For example, its inhibition of p70S6k disrupts the signaling cascade initiated by growth factors like EGF. This disruption can lead to significant changes in gene expression, as observed in lymphoma cells where 6-DMAP treatment resulted in the downregulation of genes associated with cell proliferation and cell cycle progression, such as proliferating cell nuclear antigen (PCNA), insulin-like growth factor 1 (IGF-1), and serine protease inhibitor 2.

Mechanistic Studies on Kinase Binding and ATP Competitive Inhibition

The primary mechanism by which 6-DMAP and other purine-based inhibitors exert their effects is through competitive inhibition with adenosine (B11128) triphosphate (ATP). Protein kinases have a conserved ATP-binding pocket, and compounds like 6-DMAP, which are structurally similar to the purine core of ATP, can bind to this site. By occupying the ATP-binding pocket, 6-DMAP prevents the kinase from binding to its natural substrate, ATP, thereby blocking the transfer of a phosphate (B84403) group to its target protein. This competitive inhibition is a common mechanism for small molecule kinase inhibitors. The development of such inhibitors has been a significant focus in cancer research, with agents like Palbociclib and Ribociclib targeting cyclin-dependent kinases through a similar ATP-competitive mechanism.

Cyclin-Dependent Kinase (CDK) Inhibition by 6-DMAP and Associated Cellular Effects

6-DMAP is also recognized as a cyclin-dependent kinase (CDK) inhibitor. CDKs are a family of serine/threonine kinases that are essential for regulating the progression of the cell cycle. By inhibiting CDKs, 6-DMAP can exert profound effects on cell cycle control and related processes.

Modulation of Cell Cycle Progression by 6-DMAP

The inhibition of CDKs by 6-DMAP directly impacts cell cycle progression. The cell cycle is a tightly regulated process with checkpoints that ensure the fidelity of cell division. CDKs, in complex with their regulatory partners called cyclins, drive the transitions between different phases of the cell cycle (G1, S, G2, and M).

Research has shown that 6-DMAP can induce a G1 phase arrest in the cell cycle. This is consistent with its ability to inhibit early cell cycle events. In various cell types, including Chinese hamster fibroblasts, 6-DMAP has been observed to cause aberrant mitosis, suggesting a disruption of the normal mitotic process. Furthermore, in oocytes, 6-DMAP treatment can accelerate the transition to interphase, the period between mitotic divisions. This effect is correlated with an increased speed of pronuclear formation. The compound's ability to modulate the activity of Maturation Promoting Factor (MPF), a key complex of CDK1 and cyclin B that drives entry into mitosis, is central to these effects. Treatment with 6-DMAP leads to a more rapid and sustained depletion of active MPF.

Regulation of DNA Synthesis

A significant consequence of 6-DMAP's modulation of the cell cycle is its effect on DNA synthesis. Studies have shown that 6-DMAP can inhibit the initiation of DNA replication

Induction of Programmed Cell Death (Apoptosis) by 6-DMAP

6-DMAP has been demonstrated to induce apoptosis, or programmed cell death, in various cell types, notably in human lymphoma U937 cells. nih.govnih.gov This process is characterized by typical apoptotic markers such as DNA fragmentation, externalization of phosphatidylserine, and a decrease in mitochondrial membrane potential. nih.gov The induction of apoptosis by 6-DMAP is dose- and time-dependent. nih.gov

The mechanism of 6-DMAP-induced apoptosis involves the mitochondrial caspase-dependent pathway. nih.gov This is evidenced by the reduced expression of the anti-apoptotic protein Bcl-XL, increased expression of the pro-apoptotic protein Bax, and the release of cytochrome c, which subsequently leads to the activation of caspase-3. nih.gov An increase in intracellular calcium ion concentration precedes these events, indicating its crucial role in initiating the apoptotic cascade. nih.gov

Interestingly, the induction of apoptosis by 6-DMAP in U937 cells appears to be independent of the tumor suppressor protein p53. nih.gov Instead, it is linked to the broad inhibition of protein kinases, which results in a widespread downregulation of genes associated with cell proliferation and cell cycle progression. nih.govmedchemexpress.com This suggests that by halting these fundamental cellular processes, 6-DMAP triggers the cell's self-destruction program. nih.gov

Influence of 6-DMAP on Cellular Proliferation and Differentiation Pathways

As a protein kinase inhibitor, 6-DMAP significantly impacts cellular proliferation and differentiation. By inhibiting the phosphorylation events that drive cell cycle progression, 6-DMAP effectively curtails cell proliferation. nih.govmedchemexpress.com This is supported by findings that show a massive downregulation of genes related to cell proliferation in response to 6-DMAP treatment. nih.gov

In studies with alkylated purines, including 6-DMAP, it was observed that these compounds induced apoptosis, with the G0/G1 phase of the cell cycle being the most sensitive. nih.gov This suggests that 6-DMAP can halt the proliferative cycle at its earliest stages. nih.gov The process was found to require functional p53, indicating that in some cell types, the anti-proliferative effects of 6-DMAP are mediated through this critical tumor suppressor pathway. nih.gov

Targeted Intracellular Signaling Pathway Perturbations by 6-DMAP

Inhibition of AKT Signaling Pathways

The AKT signaling pathway is a central regulator of cell survival, proliferation, and metabolism. acs.org 6-DMAP has been shown to interfere with this pathway. While direct, specific inhibition of AKT by 6-DMAP is not extensively documented in the provided context, its role as a broad-spectrum protein kinase inhibitor suggests it could affect AKT signaling. caymanchem.commedchemexpress.com The AKT pathway is activated by various growth factors and hormones, leading to the phosphorylation and activation of AKT itself. mdpi.comresearchgate.net Activated AKT then phosphorylates a range of downstream targets, promoting cell survival by inhibiting apoptosis-related genes. acs.orgmdpi.com

Inhibition of upstream kinases by 6-DMAP could indirectly lead to the downregulation of AKT activity. For instance, the inhibition of kinases involved in growth factor receptor signaling could prevent the initial activation of the AKT pathway. nih.gov

Crosstalk with PI3K/Akt/mTOR Signaling Networks

The PI3K/Akt/mTOR signaling network is a critical pathway that is often over-activated in various diseases, including cancer. nih.govmdpi.com This pathway integrates signals from growth factors and nutrients to control cell growth, proliferation, and survival. mdpi.comresearchgate.net The pathway is initiated by the activation of phosphoinositide 3-kinase (PI3K), which leads to the activation of Akt. researchgate.net Akt, in turn, can activate the mammalian target of rapamycin (B549165) (mTOR), a key regulator of protein synthesis and cell growth. nih.gov

Studies have shown that 6-DMAP can influence components of this network. For example, research on canine oocytes suggests that 6-DMAP treatment may enhance the entry of oocytes into the S phase by reducing the time spent in the G1 phase, a process that can be influenced by the PI3K/Akt/mTOR pathway. nih.gov The inhibition of protein kinases by 6-DMAP could disrupt the signaling cascade at various points. For instance, by inhibiting kinases upstream of PI3K or Akt, 6-DMAP could effectively shut down the entire pathway. There is significant crosstalk between the PI3K/Akt/mTOR pathway and other signaling networks, such as the Ras/Raf/MEK/ERK pathway. nih.govnih.gov Inhibition of one pathway can sometimes lead to the compensatory activation of another. nih.gov

Table 1: Summary of 6-DMAP's Effects on Cellular Processes

| Cellular Process | Key Findings | References |

| G1 Phase Transition | Inhibits DNA synthesis in Chinese hamster fibroblasts by affecting early cell cycle events. May shorten the G1 phase in canine oocytes, leading to premature S phase entry. | nih.govnih.gov |

| Meiotic/Mitotic Transitions | Reversibly inhibits the transition to metaphase in mouse oocytes. Accelerates the transition to interphase in activated mouse oocytes. Allows a single round of DNA replication in mitotic cells of marine invertebrates. | nih.govnih.govresearchgate.netnih.gov |

| Apoptosis | Induces dose- and time-dependent apoptosis in human lymphoma cells via the mitochondrial caspase-dependent pathway. nih.gov | nih.govnih.gov |

| Cellular Proliferation | Inhibits proliferation by downregulating genes related to cell growth and division. | nih.govnih.govmedchemexpress.com |

Effects on Mitogen-Activated Protein Kinase (MAPK) Cascades

Research into the direct and comprehensive effects of 6-DMAP on the Mitogen-Activated Protein Kinase (MAPK) cascades—comprising the key pathways of ERK, JNK, and p38—is not extensively detailed in publicly available literature. However, studies in specific cellular contexts, particularly in oocytes, have provided some insights into the interaction between 6-DMAP and MAPK activity.

In primary mouse oocytes, 6-DMAP has been observed to enhance the inactivation of MAPK. caymanchem.com This effect is noted alongside the induction of pronuclei formation, suggesting a role for 6-DMAP in modulating the signaling events that govern oocyte activation and meiotic progression. caymanchem.comcaymanchem.com The accelerated inactivation of MAPK in bovine oocytes during the metaphase-to-interphase transition further supports the compound's influence on this pathway. caymanchem.com

While these findings point towards an inhibitory or modulatory role of 6-DMAP on the MAPK pathway, a detailed characterization of its effects on individual MAPK family members (ERK, JNK, p38) across a range of cell types is not yet thoroughly documented.

Interactions with JAK/STAT Signaling

Currently, there is a lack of specific research findings detailing the direct interactions of 6-DMAP with the Janus kinase/signal transducers and activators of transcription (JAK/STAT) signaling pathway. Kinase inhibitor profiling studies that are publicly available have not extensively characterized the selectivity of 6-DMAP against the various kinases within the JAK/STAT cascade. Therefore, the precise effects of 6-DMAP on JAK/STAT-mediated cellular processes remain an area for future investigation.

Regulation of NF-κB Signaling

Similar to the JAK/STAT pathway, the regulatory effects of 6-DMAP on the Nuclear Factor-kappa B (NF-κB) signaling pathway are not well-established in the current scientific literature. As NF-κB activation is intricately regulated by a cascade of phosphorylation events, it is plausible that a broad-spectrum kinase inhibitor like 6-DMAP could have an impact. However, direct experimental evidence demonstrating this interaction is not presently available.

Linkages to AMP-Activated Protein Kinase (AMPK) Pathways

The direct linkage between 6-DMAP and the AMP-Activated Protein Kinase (AMPK) pathway has not been a significant focus of published research. AMPK is a crucial sensor of cellular energy status, and while its activity is regulated by upstream kinases, the specific effect of 6-DMAP on this pathway has not been elucidated.

Broader Cellular Consequences of 6-DMAP's Kinase Inhibitory Activity

The characterization of 6-DMAP as a non-selective protein kinase inhibitor has led to investigations into its more generalized effects on cellular processes that are heavily dependent on protein phosphorylation.

Alterations in Global Protein Phosphorylation Dynamics

6-DMAP is widely recognized as a non-selective inhibitor of protein kinases, particularly serine/threonine kinases. medchemexpress.comselleckchem.com Its application in various experimental models has consistently demonstrated a significant impact on the global landscape of protein phosphorylation.

The table below summarizes key findings related to the impact of 6-DMAP on protein phosphorylation.

| Cellular Context | Observed Effect of 6-DMAP | Reference |

| Mouse Oocytes | Inhibition of the burst of protein phosphorylation during meiotic maturation. | nih.gov |

| Activated Mouse Oocytes | General inhibition of protein phosphorylation post-activation. | nih.gov |

| Activated Mouse Oocytes | Accelerated dephosphorylation of specific proteins. | nih.govresearchgate.net |

| Lymphoma Cells | Inhibition of protein kinases leading to apoptosis. | medchemexpress.com |

Impact on Cytoskeletal Dynamics and Cellular Morphology

In activated mouse oocytes, the presence of 6-DMAP accelerates the formation of the interphase network of microtubules. nih.govresearchgate.net However, it also induces abnormalities in cytoskeletal organization, such as the inhibition of spindle rotation and polar body extrusion. nih.govresearchgate.net These observations suggest that kinases sensitive to 6-DMAP are involved in controlling the remodeling of the cytoskeleton during key cellular transitions. nih.gov

The morphological changes induced by 6-DMAP are significant. In mouse oocytes, it promotes the decondensation of chromosomes and the reformation of the nuclear envelope. nih.gov However, it can also interfere with the normal remodeling of sperm chromatin following fertilization. nih.govresearchgate.net

The following table outlines the observed effects of 6-DMAP on cytoskeletal and morphological features.

| Cellular Process/Structure | Effect of 6-DMAP | Reference |

| Microtubule Network | Accelerates the formation of the interphase network in activated mouse oocytes. | nih.govresearchgate.net |

| Spindle Apparatus | Inhibits spindle rotation and polar body extrusion in mouse oocytes. | nih.govresearchgate.net |

| Chromatin | Promotes chromosome decondensation and nuclear envelope reformation. | nih.gov |

| Sperm Chromatin Remodeling | Interferes with normal remodeling post-fertilization. | nih.govresearchgate.net |

Transcriptional Regulation of Specific Genes by 6-DMAP

Purine, 6-amino-2-dimethylamino- (6-DMAP), a known inhibitor of serine/threonine kinases, exerts significant influence on cellular processes by modulating the transcriptional activity of specific genes. Its effects are particularly noted in pathways related to cell differentiation, proliferation, and the cell cycle. Research has demonstrated that 6-DMAP can either suppress the induction of gene expression or lead to the downregulation of constitutively expressed genes by interfering with the signaling cascades that control transcription.

One of the well-documented effects of 6-DMAP is its ability to inhibit the expression of milk protein genes induced by the hormone prolactin. In studies using rabbit mammary explants and cells, 6-DMAP prevented the accumulation of messenger RNA (mRNA) for αs1-casein, β-casein, and whey acidic protein. nih.gov This inhibition of prolactin-induced gene expression suggests that 6-DMAP targets protein kinases that are crucial for transducing the prolactin signal to the milk protein genes. nih.gov Notably, the concentration of β-actin mRNA, a common housekeeping gene, was not affected, indicating a specific inhibitory action rather than a general shutdown of transcription. nih.gov

Furthermore, 6-DMAP has been shown to downregulate the expression of genes that are critical for cell proliferation and the progression of the cell cycle. In lymphoma cells, treatment with 6-DMAP led to a significant downregulation of genes such as proliferating cell nuclear antigen (PCNA), insulin-like growth factor 1 (referred to as insulin-derived gene 1 in the source), and serine protease inhibitor 2. medchemexpress.com The products of these genes are essential for DNA replication and cell growth, and their transcriptional suppression is a key aspect of the anti-proliferative effects of 6-DMAP. medchemexpress.com The compound also inhibits the phosphorylation of ribosomal protein S6, a key event in the signal transduction pathways that control cell growth and proliferation. nih.gov

The table below summarizes the specific genes known to be transcriptionally regulated by 6-DMAP and the observed effects.

| Gene | Biological Process | Experimental Context | Observed Effect of 6-DMAP |

| αs1-casein | Milk Protein Synthesis | Prolactin-induced rabbit mammary cells | Inhibition of mRNA accumulation nih.gov |

| β-casein | Milk Protein Synthesis | Prolactin-induced rabbit mammary cells | Inhibition of mRNA accumulation nih.gov |

| Whey Acidic Protein | Milk Protein Synthesis | Prolactin-induced rabbit mammary cells | Inhibition of mRNA accumulation nih.gov |

| Proliferating Cell Nuclear Antigen (PCNA) | Cell Proliferation, DNA Replication | Lymphoma cells | Downregulation of gene expression medchemexpress.com |

| Insulin-like growth factor 1 | Cell Proliferation, Cell Cycle | Lymphoma cells | Downregulation of gene expression medchemexpress.com |

| Serine Protease Inhibitor 2 | Cell Cycle Regulation | Lymphoma cells | Downregulation of gene expression medchemexpress.com |

N6,n6 Dimethyladenosine: a Key Modified Ribonucleoside Derived from Purine, 6 Amino 2 Dimethylamino in Rna Biology

Endogenous Occurrence and Biological Distribution of N6,N6-Dimethyladenosine in Diverse RNA Species

N6,N6-dimethyladenosine (m6,6A) and other related methylated adenosines are not uniformly distributed but are found in specific locations within various types of RNA, where they perform distinct roles. These modifications are present in ribosomal RNA (rRNA), transfer RNA (tRNA), messenger RNA (mRNA), and small nuclear RNA (snRNA), highlighting their fundamental importance in cellular processes. wikipedia.org

Presence and Significance in Ribosomal RNA (rRNA)

Beyond m6,6A, single methylation in the form of N6-methyladenosine (m6A) is also present in rRNA. nih.gov Methyltransferases METTL5 and ZCCHC4 are responsible for m6A modifications in 18S and 28S rRNA, respectively. nih.gov These modifications are crucial for regulating ribosome structure, mRNA translation, and cellular responses to stress. nih.gov

Characterization in Transfer RNA (tRNA)

Transfer RNAs are heavily decorated with a wide variety of modified nucleosides that are crucial for their stability and decoding function. While N6,N6-dimethyladenosine (m6,2A) had historically been identified primarily in rRNA, recent sensitive analytical techniques have identified it in the tRNA of Mycobacterium bovis Bacille Calmette-Guérin (BCG). nih.gov This was the first instance of m6,2A being described in tRNA from any organism. nih.gov Its presence is thought to be at position 37, a site often occupied by other modified adenosines that influence codon-anticodon pairing. nih.gov

More recently, a novel dual-methylated adenosine (B11128), 1,N6-dimethyladenosine (m1,6A), was discovered at position 58 of mammalian tRNAs. nih.govnih.gov This modification is catalyzed by the TRMT6/61A enzyme complex and can be removed by the demethylase ALKBH3. nih.gov The discovery of diverse dimethylated adenosine species in tRNA expands the repertoire of RNA modifications and suggests new pathways for gene regulation mediated by tRNA function. nih.govnih.gov The presence of m6A in a tRNA codon can act as a barrier, slowing down translation elongation, which suggests that these modifications can fine-tune the pace of protein synthesis. nih.govresearchgate.net

Role as N6-Methyladenosine (m6A) and N6,2'-O-Dimethyladenosine (m6Am) in Messenger RNA (mRNA)

Messenger RNA is a major hub for adenosine methylation, featuring both internal N6-methyladenosine (m6A) and a cap-adjacent modification, N6,2'-O-dimethyladenosine (m6Am). nih.govsigmaaldrich.com

N6-methyladenosine (m6A): This is the most abundant internal modification in eukaryotic mRNA, first identified in the 1970s. wikipedia.orgnih.gov It is dynamically regulated by methyltransferases ("writers") and demethylases ("erasers"). nih.gov Transcriptome-wide mapping has revealed that m6A sites are highly conserved and typically found in a "RRACH" sequence motif (where R is A or G; H is A, C, or U). nih.govfrontiersin.org These sites are enriched in long exons, near stop codons, and in 3' untranslated regions (3'UTRs). wikipedia.orgnih.gov The m6A modification is central to nearly every aspect of the mRNA life cycle, including splicing, nuclear export, stability, and translation efficiency, thereby influencing a vast array of biological processes. preprints.orgnih.govfrontiersin.org

N6,2'-O-dimethyladenosine (m6Am): This modification occurs at the 5' end of mRNA molecules. mdpi.com It is formed when the first transcribed nucleotide is an adenosine that has already been methylated on its ribose sugar (Am) and is then further methylated at the N6 position of the base. biorxiv.org Initially discovered in 1975, the enzyme responsible for its creation was only recently identified. mdpi.combiorxiv.org Unlike the widespread internal m6A, m6Am is exclusively a cap-proximal modification. biorxiv.orgnih.gov Studies have shown that m6Am can influence mRNA stability and translation. sigmaaldrich.comnih.govnih.gov For instance, some reports suggest that m6Am is associated with increased mRNA stability and higher protein expression. mdpi.comnih.gov

Identification in Small Nuclear RNA (snRNA)

Small nuclear RNAs (snRNAs) are critical components of the spliceosome, the cellular machinery responsible for pre-mRNA splicing. Adenosine modifications have also been identified in these non-coding RNAs. wikipedia.org Specifically, the U2 snRNA contains an internal m6Am modification. uniprot.org This modification is catalyzed by the methyltransferase METTL4. uniprot.orgresearchgate.net The presence of m6Am within U2 snRNA is not merely decorative; it plays a regulatory role in the splicing process itself, demonstrating that RNA modifications in the core splicing machinery can modulate gene expression at the level of RNA processing. uniprot.org The demethylase FTO has also been shown to have a strong enzymatic activity towards m6Am, particularly in snRNAs, which can lead to splicing defects when FTO is knocked out. mdpi.com

Enzymology of N6,N6-Dimethyladenosine Modification: "Writers," "Erasers," and "Readers"

The dynamic nature of RNA methylation is controlled by a set of specialized proteins. "Writers" are enzymes that add the methyl group, "erasers" remove them, and "readers" are proteins that bind to the methylated RNA to elicit a functional consequence. nih.gov

RNA Methyltransferases (Writers) Responsible for N6,N6-Dimethyladenosine Formation (e.g., METTL4, PCIF1)

The enzymes that catalyze the formation of dimethylated adenosine derivatives are highly specific to the type of RNA and the location of the target nucleotide.

METTL4 (Methyltransferase-like 4): This enzyme is a versatile N6-adenine-specific methyltransferase. uniprot.org In the context of RNA, METTL4's key role is catalyzing the formation of N6,2'-O-dimethyladenosine (m6Am) at internal positions of U2 snRNA. uniprot.orgresearchgate.net It acts on adenine (B156593) residues that have already been modified with a 2'-O-methylation, adding the second methyl group to the N6 position. uniprot.org This modification of U2 snRNA by METTL4 is directly involved in regulating pre-mRNA splicing. uniprot.orgresearchgate.net Interestingly, METTL4 has also been reported to methylate DNA, although its primary and most well-confirmed role in the epitranscriptome is on snRNA. uniprot.orgnih.gov

PCIF1 (Phosphorylated CTD Interacting Factor 1): PCIF1 is the specific and sole methyltransferase responsible for generating m6Am at the 5' cap of messenger RNA. biorxiv.orgnih.govnih.gov It recognizes and binds to the 7-methylguanosine (B147621) (m7G) cap structure and selectively methylates the adjacent 2'-O-methyladenosine (Am) to form m6Am. biorxiv.orgnih.govnih.gov Extensive research, including knockout studies, has confirmed that the loss of PCIF1 leads to the complete disappearance of m6Am from mRNA, without affecting the levels of internal m6A. biorxiv.orgnih.gov This demonstrates that the pathways for cap-adjacent m6Am and internal m6A methylation are distinct. biorxiv.org PCIF1's activity provides a mechanism for regulating gene expression at the translational level, with some studies suggesting that its deposition of m6Am can negatively regulate cap-dependent translation. nih.gov

Functional Regulatory Mechanisms of N6,N6-Dimethyladenosine in Cellular Biology

The presence of N6,N6-dimethyladenosine (m6A) on messenger RNA (mRNA) initiates a cascade of regulatory events that profoundly impact cellular biology. This modification serves as a molecular beacon, recognized by specific protein "readers" that, in turn, dictate the fate of the methylated transcript. nih.gov The functional consequences of m6A are diverse and context-dependent, influencing nearly every aspect of the mRNA life cycle, from its processing and stability to its translation into protein. nih.govaacrjournals.org

Regulation of RNA Metabolism and Functional Fate

N6,N6-dimethyladenosine (m6A) is a key regulator of RNA metabolism, influencing the entire life cycle of an mRNA molecule. nih.govresearchgate.netnih.gov The functional outcome of m6A modification is largely determined by the specific "reader" proteins that bind to it, leading to a range of post-transcriptional regulatory events. nih.govnih.govtandfonline.com

Control of mRNA Stability and Degradation

A primary function of m6A is to modulate the stability of mRNA transcripts. nih.govresearchgate.nettandfonline.com The most well-established mechanism for this is mediated by the YTHDF2 reader protein. nih.govucsf.edu YTHDF2 recognizes and binds to m6A-modified mRNAs in the cytoplasm, which then recruits the CCR4-NOT deadenylase complex. ucsf.edu This leads to the shortening of the poly(A) tail and subsequent degradation of the transcript. ucsf.edu This process effectively reduces the half-life of m6A-containing mRNAs. nih.gov The localization of the YTHDF2-mRNA complex to processing bodies (P-bodies), which are cellular sites of mRNA decay, further facilitates this degradation. nih.govucsf.edu

Conversely, in some contexts, m6A can also lead to increased mRNA stability. For example, under hypoxic conditions, an increase in m6A levels on certain mRNAs, such as those for Glucose Transporter 1 (Glut1) and c-Myc, is associated with their stabilization. researchgate.net This stabilization was found to be dependent on the m6A methyltransferases. researchgate.net The location of the m6A modification within the transcript can also influence its effect on stability, with m6A in the 5' untranslated region (UTR) being associated with increased transcript stability. uchicago.eduuchicago.edu

Influence on Translation Efficiency

N6,N6-dimethyladenosine (m6A) has a significant impact on the efficiency of protein synthesis. researchgate.net The m6A reader protein YTHDF1 is a key player in this process, actively promoting the translation of methylated mRNAs. nih.govnih.gov YTHDF1 facilitates the loading of ribosomes onto its target transcripts in an m6A-dependent manner. nih.gov It is thought to achieve this by interacting with translation initiation factors. nih.gov

Impact on RNA Processing and Splicing

The N6,N6-dimethyladenosine (m6A) modification also plays a crucial role in the processing and splicing of pre-mRNA in the nucleus. nih.gov Several components of the m6A machinery, including the methyltransferases and the demethylases FTO and ALKBH5, are localized to nuclear speckles, which are enriched in splicing factors. sbpdiscovery.org This localization suggests a direct role for m6A in the regulation of mRNA splicing. sbpdiscovery.org

Depletion of m6A methyltransferases has been shown to cause widespread changes in alternative splicing patterns. sbpdiscovery.org The nuclear m6A reader protein YTHDC1 is a key mediator of m6A's effect on splicing. nih.gov It can recruit splicing factors to m6A-modified regions of pre-mRNA, thereby influencing the inclusion or exclusion of exons. nih.gov In some cases, m6A modification can also regulate the nonsense-mediated decay (NMD) of alternatively spliced transcripts, adding another layer of control to gene expression. nih.gov

Roles in Plant Development and Environmental Adaptation

N6-methyladenosine (m6A) modification, a crucial epitranscriptomic mark, plays a significant role in various aspects of plant life, from developmental processes to responses to environmental cues. researchgate.netfrontiersin.orgnih.gov This reversible modification is dynamically regulated by methyltransferases ("writers"), demethylases ("erasers"), and specific binding proteins ("readers"), which collectively influence gene expression at the post-transcriptional level. researchgate.netnih.gov The m6A modification impacts RNA metabolism, including stability, splicing, and translation, thereby fine-tuning the expression of genes critical for normal growth and adaptation. researchgate.netnih.govfrontiersin.org

Regulation of Floral Transition and Flowering Time

The transition from vegetative growth to flowering is a critical developmental step in plants, and emerging evidence highlights the integral role of m6A modification in its regulation. frontiersin.orgnih.gov Several proteins involved in the m6A pathway have been shown to influence floral transition. For instance, the demethylase ALKBH10B affects the stability of key flowering time regulators, and its absence can delay the floral transition in Arabidopsis. frontiersin.orgnih.gov Specifically, knockout of ALKBH10B leads to hypermethylation and decreased stability of the mRNAs of crucial flowering genes like FLOWERING LOCUS T (FT), SQUAMOSA PROMOTER BINDING PROTEIN LIKE 3 (SPL3), and SPL9. nih.gov

Furthermore, the m6A methyltransferase FIONA1 (FIO1) has been identified as a regulator of floral transition by affecting the mRNA abundance of SUPPRESSOR OF OVEREXPRESSION OF CONSTANS 1 (SOC1), the splicing of FLOWERING LOCUS C (FLC), and the stability of SPL3. oup.comnih.gov These findings underscore the intricate involvement of m6A writers and erasers in controlling the expression of key floral regulators, thereby modulating flowering time. oup.comnih.gov

Maintenance of Circadian Rhythms

The plant circadian clock is a fundamental molecular timekeeping mechanism that governs numerous physiological processes in response to daily environmental cycles. nih.govencyclopedia.pub N6-methyladenosine (m6A) methylation has been identified as a key post-transcriptional regulatory layer for the proper functioning of the plant circadian clock. encyclopedia.pub The expression of several components of the m6A writer complex, including MTA, MTB, and HAKAI, is regulated by the diurnal cycle, with peak expression at night. nih.govencyclopedia.pub

Studies have shown that m6A methylation can influence the circadian period. For example, the coordinated action of CRY2 and the m6A writer complex components MTA, MTB, and FIP37 can reduce m6A methylation, leading to a longer circadian period and faster degradation of the CCA1 mRNA. oup.com This indicates that the dynamic addition and removal of m6A marks on clock-related transcripts are crucial for maintaining the precision and robustness of the circadian rhythm in plants. nih.govresearchgate.net

Responses to Abiotic and Biotic Stressors

The m6A reader protein ECT2 in Arabidopsis has been shown to relocate to stress granules under heat stress, potentially influencing the localization and fate of the mRNAs it binds. frontiersin.org Furthermore, m6A modification is involved in the response to biotic stressors, such as viral infections. frontiersin.org The methylation status of viral RNA can regulate viral abundance in plant cells, highlighting the role of m6A in plant-pathogen interactions. frontiersin.org

Contributions to Mammalian Physiological and Pathological Processes

The significance of N6-methyladenosine (m6A) extends to mammalian systems, where it is implicated in a wide array of physiological functions and the pathogenesis of various diseases. oaepublish.com This modification is a crucial regulator of gene expression, affecting mRNA stability, translation, and other aspects of RNA metabolism, which are fundamental to normal brain development and function. oaepublish.com

Function as an Endogenous Agonist for Adenosine A3 Receptor

Beyond its role in RNA regulation, N6-methyladenosine (m6A) has been identified as an endogenous ligand for the human adenosine A3 receptor (A3R). u-tokyo.ac.jpnih.govbiorxiv.org It exhibits a higher affinity for the A3R than unmodified adenosine. u-tokyo.ac.jpnih.gov This discovery implicates m6A as a signaling molecule capable of activating G protein-coupled receptors (GPCRs) and initiating downstream physiological responses. u-tokyo.ac.jpnih.gov

Structural modeling has helped to define the specific amino acids within the human A3 receptor that are necessary for the selective binding of m6A. u-tokyo.ac.jpnih.gov The potency of m6A as an A3R activator is comparable to that of well-established synthetic A3R agonists. biorxiv.org This novel function of m6A as an extracellular signaling molecule opens up new avenues for understanding its role in pathophysiology. biorxiv.org

Participation in Neurodegenerative Disorders (e.g., Alzheimer's Disease Pathogenesis)

Accumulating evidence strongly suggests that dysregulation of m6A modification plays a significant role in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease (AD). oaepublish.comnih.gov Abnormal m6A modification can impact critical processes in the brain, contributing to the development and progression of these disorders. oaepublish.com

In the context of Alzheimer's disease, m6A modification has been linked to synaptic dysfunction, mitochondrial damage, and neuronal apoptosis. nih.gov Studies using animal models of AD have shown that m6A regulatory proteins, such as METTL3 and FTO, can influence disease progression through mechanisms involving neuroinflammation and the dysregulation of circular RNAs. nih.gov The abnormal expression of m6A-related proteins can affect learning, memory, and the formation and consolidation of memories, all of which are impaired in Alzheimer's disease. nih.gov

Antiviral Activities and Mechanisms (e.g., SARS-CoV-2)

N6-methyladenosine (m6A), the most abundant internal modification in eukaryotic messenger RNA (mRNA), plays a significant and complex role in the lifecycle of various viruses, including Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). indexcopernicus.comnih.gov This modification, dynamically added and removed by cellular enzymes, can influence viral replication, protein synthesis, and the host's immune response. nih.govnih.gov The replication of SARS-CoV-2 can be suppressed by targeting the m6A RNA modification pathway. nih.gov

The interaction between m6A modification and viral infection is multifaceted, exhibiting both pro- and anti-viral effects depending on the specific virus and host cell context. epigentek.comscispace.com For many viruses, the m6A modification is crucial for efficient replication. nih.gov However, in the case of coronaviruses, evidence suggests that the host's m6A machinery can act as a restrictive factor. nih.gov

Research has shown that the replication of SARS-CoV-2 and the seasonal human β-coronavirus HCoV-OC43 can be suppressed by depleting the m6A methyltransferase METTL3 or the cytoplasmic m6A reader proteins YTHDF1 and YTHDF3. nih.gov A specific small molecule inhibitor of METTL3 was found to reduce infectious virus production of HCoV-OC43 by over 100-fold and SARS-CoV-2 by 300-fold. nih.gov This inhibition correlates with a decrease in the synthesis of viral RNAs and the essential nucleocapsid (N) protein. nih.gov

One of the key mechanisms by which m6A modification influences viral infection is through the evasion of the host's innate immune system. researchgate.net Viral RNAs containing m6A modifications can avoid recognition by cellular sensors like Retinoic acid-inducible gene I (RIG-I). researchgate.netescholarship.org Depletion of METTL3 leads to reduced m6A levels in SARS-CoV-2 RNA, which in turn increases the binding of RIG-I to the viral RNA. escholarship.org This enhanced recognition subsequently boosts the downstream innate immune signaling pathways and the expression of inflammatory genes. escholarship.org Conversely, m6A-modified viral RNA can be bound by reader proteins such as YTHDF2 and YTHDF3, which sequesters the viral RNA from RIG-I sensing. nih.gov

Furthermore, the m6A modification can regulate the stability of viral transcripts. For instance, m6A modifications within the SARS-CoV-2 "N" gene have been shown to promote the recruitment of the YTHDF2 protein, leading to the decay of these viral transcripts. researchgate.net The table below summarizes the key proteins involved in the m6A pathway and their impact on SARS-CoV-2.

| Protein Category | Protein Name | Role in m6A Pathway | Impact on SARS-CoV-2 Replication |

| Writer | METTL3 | Adds m6A modification to RNA. nih.gov | Depletion or inhibition suppresses viral replication. nih.gov |

| Reader | YTHDF1 | Binds to m6A-modified RNA. nih.gov | Depletion suppresses viral replication. nih.gov |

| Reader | YTHDF2 | Binds to m6A-modified RNA, often leading to RNA decay. nih.govresearchgate.net | Depletion suppresses viral replication; recruitment to viral N gene promotes transcript decay. nih.govresearchgate.net |

| Reader | YTHDF3 | Binds to m6A-modified RNA. nih.gov | Depletion suppresses viral replication. nih.gov |

| Eraser | FTO | Removes m6A modification from RNA. nih.gov | Inhibition by rhein (B1680588) leads to increased m6A levels and a significant reduction in SARS-CoV-2 infectivity. nih.gov |

Studies using inhibitors of the m6A "eraser" protein FTO, such as rhein, have demonstrated a potent antiviral effect against various coronaviruses, including SARS-CoV-2. nih.gov Treatment with a high concentration of rhein resulted in a two-fold increase in RNA m6A levels and completely blocked SARS-CoV-2 infection in cell culture models. nih.gov This highlights the therapeutic potential of modulating the m6A pathway to combat viral infections. nih.govnih.gov

Structural and Molecular Insights into RNA-Protein Interactions Mediated by N6,N6-Dimethyladenosine

The biological effects of N6-methyladenosine (m6A) are primarily executed through its recognition by a suite of RNA-binding proteins (RBPs) known as "readers". nih.govnih.gov These reader proteins selectively bind to m6A-containing RNA, thereby influencing the RNA's fate, including its splicing, stability, localization, and translation. nih.govucr.edu The YTH (YT521-B homology) domain-containing family of proteins are the most well-characterized direct readers of m6A. nih.govnih.gov

Structural studies have provided detailed insights into how these proteins recognize the m6A modification. The YTH domain forms a specific aromatic cage that directly accommodates the methylated adenine. nih.gov This cage is typically formed by tryptophan and tyrosine residues. nih.gov The N6-methyl group of adenosine fits into this hydrophobic pocket, establishing favorable interactions that are crucial for the specific recognition of m6A over unmethylated adenosine. nih.gov This structural basis of recognition is conserved among human YTH proteins, underscoring its fundamental importance. nih.gov

Beyond direct recognition of the methyl group, m6A can also regulate RNA-protein interactions indirectly by altering the local structure of the RNA molecule. nih.govoup.com This mechanism, termed the "m6A-switch," proposes that the presence of m6A can destabilize RNA base-pairing, effectively remodeling the local RNA structure. nih.gov This structural change can expose or conceal single-stranded RNA binding motifs, thereby modulating the binding of other RBPs that may not directly contact the m6A modification itself. nih.govresearchgate.net

For example, the binding of heterogeneous nuclear ribonucleoprotein C (hnRNP C), an abundant nuclear RBP, is facilitated by m6A-induced structural changes in mRNA and long non-coding RNA (lncRNA). nih.gov The m6A modification can disrupt a hairpin structure, revealing a binding site for hnRNP C that would otherwise be inaccessible. oup.com Similarly, m6A has been shown to increase the accessibility of its surrounding RNA sequence to bind heterogeneous nuclear ribonucleoprotein G (HNRNPG). oup.comresearchgate.net The Arg-Gly-Gly repeats within the low-complexity region of HNRNPG are essential for binding to the RNA motif exposed by the m6A-induced structural change. researchgate.net

The table below outlines the different modes of RNA-protein interaction mediated by N6-methyladenosine.

| Interaction Mode | Description | Key Reader Proteins/Examples | Consequence |

| Direct Recognition | The reader protein contains a specific binding pocket (e.g., an aromatic cage) that directly interacts with the N6-methyl group of adenosine. nih.gov | YTHDF1, YTHDF2, YTHDF3, YTHDC1, YTHDC2. nih.govnih.gov | Regulation of mRNA splicing, translation, and decay. ucr.edu |

| Indirect Recognition (m6A-switch) | The m6A modification alters the local RNA secondary structure, exposing or hiding binding sites for other RNA-binding proteins. nih.gov | hnRNP C, HNRNPG. nih.govoup.com | Regulation of pre-mRNA processing and alternative splicing. nih.govresearchgate.net |

These structural and molecular insights reveal a sophisticated layer of gene regulation where the chemical modification of an RNA base can have profound effects on its interaction with proteins, ultimately dictating the functional output of the genetic information. nih.govnih.gov

Impact of Purine, 6 Amino 2 Dimethylamino on Purine Biosynthesis and Metabolism

Modulation of the De Novo Purine (B94841) Biosynthesis Pathway

The de novo synthesis of purines is a ten-step enzymatic pathway that constructs the purine ring from simpler precursors. The spatial and temporal organization of these enzymes into purinosomes is a key aspect of their regulation.

Assembly and Regulation of Purinosomes

Current research has not yet fully elucidated the direct impact of Purine, 6-amino-2-dimethylamino- on the assembly and regulation of purinosomes. The formation of these metabolic clusters is known to be sensitive to the cellular purine status, and it is plausible that synthetic purine analogs could influence this dynamic process. However, specific studies detailing the mechanistic effects of Purine, 6-amino-2-dimethylamino- on purinosome formation, stability, or disassembly are not available in the reviewed literature. Further investigation is required to determine if this compound promotes or disrupts the colocalization of the de novo purine biosynthetic enzymes.

Effects on Intracellular Purine Nucleotide Levels and Metabolic Flux

The introduction of exogenous purine analogs can significantly alter the delicate balance of intracellular purine nucleotide pools. While the direct quantitative effects of Purine, 6-amino-2-dimethylamino- on the levels of ATP, GTP, and other purine nucleotides have not been extensively documented in publicly available research, it is a critical area for understanding its mechanism of action. The metabolic flux through the de novo pathway is tightly controlled by feedback inhibition from purine nucleotides. Therefore, any alteration in these pools by an external agent like Purine, 6-amino-2-dimethylamino- would likely have a cascading effect on the rate of purine synthesis.

Regulatory Mechanisms Governing Purine Metabolic Enzymes

The activity of purine metabolic enzymes is controlled through various mechanisms, including allosteric regulation and post-translational modifications. These regulatory layers ensure that purine synthesis is finely tuned to the cell's metabolic needs.

Post-Translational Modifications of De Novo Purine Biosynthetic Enzymes

Post-translational modifications (PTMs), such as phosphorylation, ubiquitination, and acetylation, play a vital role in regulating the activity and stability of the enzymes involved in de novo purine synthesis. There is currently a lack of specific research data detailing how Purine, 6-amino-2-dimethylamino- might influence the PTM status of these enzymes. Understanding whether this compound can modulate the activity of kinases, phosphatases, or other modifying enzymes that target the purine biosynthesis machinery is essential for a complete picture of its effects.

Kinase-Mediated Spatial and Temporal Regulation within Purine Pathways

Protein kinases are key players in signaling pathways that control metabolic processes, including the spatial and temporal organization of purine biosynthesis. The formation and disassembly of purinosomes are known to be influenced by specific kinase activities. While the broader role of kinases in regulating purine metabolism is an active area of research, the specific kinases that may be affected by Purine, 6-amino-2-dimethylamino- and the downstream consequences for the purine pathway have not been identified in the available scientific literature.

Implications for Cellular Bioenergetics and Growth Control

The compound 6-(Dimethylamino)purine (6-DMAP) exerts significant influence over fundamental cellular processes, primarily through its role as a protein kinase inhibitor. medchemexpress.comglpbio.com Its effects on the machinery of cell division and survival have profound implications for cellular bioenergetics and the intricate systems that control cell growth. By interfering with key signaling pathways, 6-DMAP can alter a cell's energy status and dictate its progression through the cell cycle, ultimately affecting proliferation and viability.

The relationship between purine metabolism, energy production, and cell growth is deeply intertwined. Purines are the building blocks for DNA and RNA, and their synthesis is an energy-intensive process that is tightly coupled with cellular metabolic states. nih.gov The de novo purine synthesis pathway requires significant ATP input, and the enzymatic complexes responsible, known as purinosomes, are thought to co-localize with mitochondria to efficiently access this energy source. nih.govnih.gov As a purine analogue, 6-DMAP's interference with cellular processes can disrupt this delicate balance.

One of the key mechanisms through which 6-DMAP impacts cellular bioenergetics is by inducing apoptosis, or programmed cell death, in certain cell types. medchemexpress.com Research on human lymphoma cells has shown that treatment with 6-DMAP leads to a lowering of the mitochondrial membrane potential, a critical event in the apoptotic cascade. targetmol.com Mitochondria are the primary sites of cellular respiration and ATP production; a loss of membrane potential disrupts these functions, leading to a cellular energy crisis and activation of cell death pathways. This indicates a direct link between the actions of 6-DMAP and the compromise of the cell's main energy-generating machinery.

In terms of growth control, 6-DMAP's primary action is the inhibition of protein kinases, including cyclin-dependent kinases (CDKs), which are master regulators of the cell cycle. glpbio.commybiosource.com This inhibition disrupts the normal progression of cell division. In Chinese hamster fibroblasts, 6-DMAP was found to inhibit DNA synthesis, suggesting an effect on the early events of the cell cycle, and to disturb signal transduction pathways in the G1 phase. nih.gov It also leads to the downregulation of genes essential for cell proliferation, such as Proliferating Cell Nuclear Antigen (PCNA). medchemexpress.com

The effects of 6-DMAP on the cell cycle can be context-dependent. In studies on mammalian oocytes, it has been shown to reversibly inhibit the transition to metaphase during meiosis. nih.gov Conversely, in other experimental models, it can accelerate the oocyte's entry into the S phase (the DNA synthesis phase) by shortening the G1 phase, which can lead to premature DNA synthesis. mdpi.com This demonstrates a potent ability to override the normal checkpoints that control cell cycle timing and DNA replication.

The impact of 6-DMAP on developmental processes highlights its role in growth control. Studies on the in vivo development of canine parthenogenetic embryos have provided quantitative data on how modulating treatment duration with 6-DMAP affects developmental success.

Table 1: Effect of 6-DMAP Treatment Duration on In Vivo Development of Canine Parthenogenetic Zygotes

| Treatment Group (1.9 mM 6-DMAP) | No. of Recipients | No. of Embryos Transferred | No. of Pregnant Recipients (%) | No. of Implantation Sites (%) |

|---|---|---|---|---|

| DMAP-2h (2-hour treatment) | 4 | 100 | 3 (75.0) | 34 (34.0) |

| DMAP-4h (4-hour treatment) | 3 | 92 | 2 (66.7) | 6 (6.5) |

Data sourced from a study on canine parthenogenetic activation. The implantation rate was significantly higher in the 2-hour treatment group compared to the 4-hour group (p < 0.05). mdpi.comnih.gov

This data illustrates that precise modulation of the activity of kinases targeted by 6-DMAP is critical for successful cellular proliferation and development. A shorter duration of exposure, and thus inhibition, proved more effective for in vivo development, suggesting that prolonged interference with cell cycle kinases is detrimental to growth. mdpi.com

Chemical Synthesis and Development of Purine, 6 Amino 2 Dimethylamino Derivatives and Analogs

Methodologies for the Chemical Synthesis of 6-DMAP and Related Purine (B94841) Derivatives

The synthesis of 6-DMAP and its derivatives relies on established principles of heterocyclic chemistry, often involving the construction of the purine ring system followed by selective modification of its functional groups.

The classical approach to constructing the purine skeleton typically involves the cyclization of substituted imidazole (B134444) or pyrimidine (B1678525) precursors. avcr.cz For instance, purines with substituents at the 2- and 6-positions can be synthesized from 4-aminoimidazole (B130580) precursors. avcr.cz However, a more common and versatile strategy for creating diverse purine derivatives involves the chemical modification of a pre-formed purine ring.

A key intermediate in the synthesis of many 6-substituted purines is 6-chloropurine (B14466). This compound serves as a versatile electrophile, allowing for nucleophilic substitution at the C6 position. For example, N-(purin-6-yl)amino acids can be synthesized by reacting 6-chloropurine with the corresponding amino acid in an aqueous sodium carbonate solution. nih.gov Cross-coupling reactions on dihalopurines have also been extensively studied, revealing that reactions on 2,6-dihalopurines generally proceed with preferential substitution at the 6-position. avcr.cz This regioselectivity is crucial for the controlled synthesis of specifically functionalized purine analogs.

The incorporation of 6-DMAP and its analogs into nucleosides and oligonucleotides is critical for their use in genetic and therapeutic applications. The synthesis of these complex molecules often involves either the glycosylation of the modified purine base or the post-synthetic modification of an existing oligonucleotide chain.

The synthesis of related purine nucleosides, such as 2-amino-6-(2-thienyl)purine, has been achieved through the 6-substitution of 6-iodopurine (B1310063) nucleosides using organostannane reagents like tributylstannylthiophene. nih.gov This method highlights a general strategy for introducing aryl or heteroaryl groups at the 6-position of a purine nucleoside.

For creating oligonucleotide conjugates, post-synthetic modification is an efficient method. One innovative strategy involves using 2-fluoro-6-amino-adenosine as a building block in oligonucleotide synthesis. acs.orgnih.gov The electron-withdrawing fluorine at the 2-position allows for subsequent nucleophilic aromatic substitution with an amine, yielding the desired 2-amino conjugate. acs.orgnih.gov While this method produces a 2,6-diaminopurine (B158960) derivative, the principle demonstrates a powerful post-synthetic approach. Another method utilizes 2-amino-6-vinylpurine incorporated into an oligonucleotide. nih.gov This vinyl group can then react with nucleophiles like thiols under alkaline conditions, allowing for the efficient conjugation of molecules such as peptides to the oligonucleotide. nih.gov

Design and Structure-Activity Relationship (SAR) Studies of Functional Analogs

The systematic modification of the 6-DMAP scaffold and the analysis of how these changes affect biological activity are central to the development of new therapeutic agents and research tools.

Structure-activity relationship (SAR) studies aim to connect specific molecular features to biological outcomes. drugdesign.org A notable SAR study investigated a series of 2-substituted-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purines for their activity against rhinoviruses. nih.gov The study found that antirhinovirus activity was optimized when the C-2 position was modified with a lipophilic, electron-withdrawing substituent. nih.gov The most potent compound identified was 6-(dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine, which exhibited an IC50 of 0.03 µM against one serotype. nih.gov

Another study explored 6-modified purine riboside analogues for their ability to activate the human Stimulator of Interferon Genes (hSTING) protein, a key component of the innate immune system. nih.gov This research identified several 6-O-alkyl nucleoside analogues that could activate hSTING, demonstrating that modifications at the 6-position are critical for this specific biological function. nih.gov

Table 1: SAR of 2-Substituted 6-(Dimethylamino)purine Analogs Against Rhinovirus 1B Data sourced from a study on 2-substituted-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purines. nih.gov

| 2-Substituent | IC50 (µM) | Inferred Effect |

|---|---|---|

| H | >10 | Low Activity |

| F | 0.94 | Moderate Activity |

| Cl | 0.17 | High Activity |

| CF3 | 0.03 | Very High Activity |

| NH2 | >10 | Low Activity |

| N(CH3)2 | >10 | Low Activity |

Purine, 6-amino-2-dimethylamino- (often referred to simply as 6-DMAP in this context) is a well-established non-selective inhibitor of serine/threonine protein kinases. medchemexpress.comcaymanchem.comselleckchem.com Its ability to inhibit these enzymes, which are crucial regulators of the cell cycle, has made it a valuable tool in cell biology research and a promising scaffold for developing more selective inhibitors. medchemexpress.com

6-DMAP has been shown to inhibit several key protein kinases, including:

Cyclin-dependent kinases (CDKs) : Inhibition of CDKs disrupts cell cycle progression. caymanchem.com

Mitogen-activated protein kinase (MAPK) : 6-DMAP enhances the inactivation of MAPK, which is involved in signaling pathways controlling cell growth and differentiation. caymanchem.com

Protein Kinase CK2 : The purine scaffold is a foundation for designing new inhibitors against CK2, a kinase implicated in cancer and other diseases. jst.go.jpnih.gov

SAR studies on purine-based CK2 inhibitors have revealed the importance of specific functional groups at various positions for achieving high potency. For instance, in one series of inhibitors, a carboxamide group at the 6-position, a 4-carboxyphenyl group at the 2-position, and an electron-rich phenyl group at the 9-position of the purine scaffold were identified as being critical for strong binding and inhibition. jst.go.jp

Table 2: Protein Kinase Inhibition by 6-DMAP and its Analogs

| Kinase Target | Compound/Scaffold | Observed Effect | Reference |

|---|---|---|---|

| Serine/Threonine Protein Kinases | 6-(Dimethylamino)purine (6-DMAP) | General inhibition | medchemexpress.comselleckchem.com |

| Cyclin-dependent kinases (CDKs) | Purine Analogues | Inhibition | caymanchem.com |

| Mitogen-activated protein kinase (MAPK) | 6-(Dimethylamino)purine (6-DMAP) | Promotes inactivation | caymanchem.com |

The expansion of the genetic alphabet beyond the natural A-T and G-C pairs is a major goal in synthetic biology, with the potential to create novel proteins and nucleic acid functions. nih.govvcu.edu An unnatural base pair was designed using 2-amino-6-(N,N-dimethylamino)purine, designated as 'x', to pair with pyridin-2-one, designated as 'y'. nih.gov

The design principle relies on a combination of complementary hydrogen bonding and steric hindrance. nih.gov The bulky dimethylamino group at the 6-position of the purine base 'x' was specifically chosen to sterically clash with the 4-keto group of the natural bases thymine (B56734) (T) and uracil (B121893) (U), thereby preventing mispairing during replication and transcription. nih.gov

While the x-y pair demonstrated selective incorporation in transcription, further research led to the development of improved unnatural bases. For example, replacing the dimethylamino group with a 2-thienyl group to create the base 2-amino-6-(2-thienyl)purine ('s') resulted in an unnatural base pair (s-y) with enhanced thermal stability and more efficient enzymatic incorporation compared to the original x-y pair. nih.govnih.gov The planar thienyl group was found to reduce unfavorable interference with neighboring bases in the DNA duplex. nih.gov

Table 3: Comparison of Unnatural Base Pairs for Genetic Alphabet Expansion Data sourced from comparative studies of unnatural purine analogs. nih.gov

| Property | x-y Pair | s-y Pair |

|---|---|---|

| Unnatural Purine Base ('x' or 's') | 2-amino-6-(N,N-dimethylamino)purine | 2-amino-6-(2-thienyl)purine |

| Unnatural Pyrimidine Base ('y') | Pyridin-2-one | Pyridin-2-one |

| Thermal Stability of DNA Duplex | Lower | Higher |

| Efficiency in T7 Transcription | Less efficient | More efficient |

| Rationale for Improvement | N/A | The 6-thienyl group in 's' offers better planarity and stacking interactions, and less steric clash with neighboring bases compared to the 6-dimethylamino group in 'x'. |

Analogues with Enhanced Specificity or Novel Biological Profiles

The core structure of 6-amino-2-dimethylamino-purine has served as a versatile scaffold for the development of a wide range of analogues with fine-tuned biological activities. Through strategic chemical modifications, researchers have successfully generated derivatives with enhanced specificity for their molecular targets or endowed them with entirely new biological functions. These efforts have led to the discovery of potent agents with potential applications in antiviral therapy, cancer treatment, and synthetic biology.

Antirhinovirus Agents with Enhanced Potency

A notable area of development has been the synthesis of 6-(dimethylamino)purine analogues with potent activity against rhinoviruses, the primary cause of the common cold. Research has focused on the introduction of various substituents at the C-2 and N-9 positions of the purine ring to optimize antiviral efficacy.

A series of 2-substituted-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purines was synthesized and evaluated for their ability to inhibit rhinovirus serotype 1B. nih.gov Structure-activity relationship (SAR) studies revealed that the nature of the substituent at the C-2 position plays a critical role in determining the compound's antiviral potency. Quantitative SAR analysis indicated that optimal activity was associated with C-2 substituents that were both lipophilic and electron-withdrawing. nih.gov

The most active compound identified in this series was 6-(dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine , which exhibited a half-maximal inhibitory concentration (IC50) of 0.03 µM against rhinovirus serotype 1B. nih.gov However, its activity was not uniform across all tested serotypes, with IC50 values varying significantly. nih.gov

| Compound | C-2 Substituent | Antirhinovirus Activity (IC50 against serotype 1B) | Reference |

|---|---|---|---|

| 1 | H | >10 µM | nih.gov |

| 2 | F | 1.2 µM | nih.gov |

| 3 | Cl | 0.14 µM | nih.gov |

| 4 | CF3 | 0.03 µM | nih.gov |

| 5 | NH2 | >10 µM | nih.gov |

| 6 | N(CH3)2 | >10 µM | nih.gov |

Selective Inhibitors of Cyclin-Dependent Kinases (CDKs)

The purine scaffold is a well-established framework for the design of inhibitors of cyclin-dependent kinases (CDKs), enzymes that are crucial for cell cycle regulation and are often dysregulated in cancer. nih.gov Starting from a purine-based structure, analogues have been developed to achieve high potency and selectivity for specific CDK isoforms, which is a key challenge in avoiding off-target effects.

One research effort focused on synthesizing purines with substitutions at the C-2 and C-6 positions to achieve selectivity for CDK2 over CDK1. acs.org These studies led to the identification of 4-((6-([1,1′-biphenyl]-3-yl)-9H-purin-2-yl)amino) benzenesulfonamide as a highly potent and selective CDK2 inhibitor. This compound displayed an IC50 of 0.044 µM for CDK2 and was approximately 2000-fold less active against CDK1 (IC50 = 86 µM). acs.org The enhanced specificity was attributed to the interactions between the bulky 6-substituent and the ATP-binding site of CDK2. acs.org

Further structure-based design, guided by crystal structures of CDK2-inhibitor complexes, has led to new series of 2-aminopurine (B61359) derivatives. nih.gov These efforts confirmed that introducing polar groups at the C-6 position of the purine scaffold is beneficial for CDK2 inhibition. One such derivative, compound 11l from a reported series, demonstrated a CDK2 inhibitory activity with an IC50 of 19 nM and showed good selectivity against other CDK isoforms. nih.gov

| Compound | Key Structural Features | Biological Profile | Reference |

|---|---|---|---|

| 4-((6-([1,1′-biphenyl]-3-yl)-9H-purin-2-yl)amino) benzenesulfonamide | Biphenyl group at C-6; Sulfamoylanilino group at C-2 | Potent and highly selective CDK2 inhibitor (IC50 = 0.044 µM); ~2000-fold selectivity over CDK1. | acs.org |

| Compound 11l | 2-aminopurine derivative with polar substitution at C-6 | Potent CDK2 inhibitor (IC50 = 19 nM) with good selectivity against other CDKs. | nih.gov |

Analogues for Unnatural Base Pairing

In the field of synthetic biology, there is a great interest in expanding the genetic alphabet by creating unnatural base pairs. Analogues of 6-amino-2-dimethylamino-purine have been designed for this novel purpose. The parent compound, 2-amino-6-(N,N-dimethylamino)purine , was developed to specifically pair with pyridin-2-one. nih.gov

To improve the properties of this unnatural base pair, new analogues were synthesized where the dimethylamino group at the C-6 position was replaced. The goal was to reduce steric interference with neighboring bases in a DNA duplex and to enhance the efficiency of enzymatic incorporation. nih.gov The resulting compounds, 2-amino-6-(2-thienyl)purine and 2-amino-6-(2-furanyl)purine , were synthesized via the substitution of 6-iodopurine nucleosides. nih.gov Compared to the original dimethylamino-purine analogue, 2-amino-6-(2-thienyl)purine demonstrated improved characteristics for use in an expanded genetic alphabet. nih.gov

Puromycin (B1679871) Analogues with Novel Therapeutic Activities

Modifications to the nucleoside structure of 6-dimethylaminopurine (B21663) have yielded analogues with novel therapeutic profiles. Puromycin is an aminonucleoside antibiotic that inhibits protein synthesis. An analogue, 6-dimethylamino-9-(3′-amino-3′-deoxy-β-D-ribofuranosyl)-purine , was derived from puromycin and served as a precursor for a new series of compounds. researchgate.net

This aminonucleoside itself showed greater effectiveness against the transplanted mammary adenocarcinoma of the C3H mouse and against Trypanosoma equiperdum in mice than the original antibiotic, puromycin. researchgate.net A variety of α-aminoacyl derivatives of this aminonucleoside were synthesized, and all were found to be biologically active, representing a new class of compounds with potential anticancer and antitrypanosomal activities. researchgate.net

Advanced Methodological Approaches in Purine, 6 Amino 2 Dimethylamino Research

In Vitro and Ex Vivo Cellular Model Systems for Biological Activity Assessment

The biological activities of Purine (B94841), 6-amino-2-dimethylamino-, also known as N6,N6-dimethyladenine, have been investigated using a variety of in vitro and ex vivo cellular model systems. These systems are crucial for elucidating the compound's effects on cellular processes and identifying its potential as a therapeutic agent.

Mammalian Cell Line Models (e.g., Lymphoma Cells, Fibroblasts, Lung Cancer Cells)

Mammalian cell lines are instrumental in the initial screening and mechanistic studies of N6,N6-dimethyladenine.

Lymphoma Cells: In L1210 leukemia cells, N6,N6-dimethyladenine has been shown to inhibit proliferation with an IC50 value of 0.5 µg/ml. caymanchem.com Furthermore, it can induce apoptosis in lymphoma cells. medchemexpress.com This is associated with the downregulation of genes involved in cell proliferation and cell cycle progression, such as proliferating cell nuclear antigen and insulin-like gene 1. medchemexpress.com